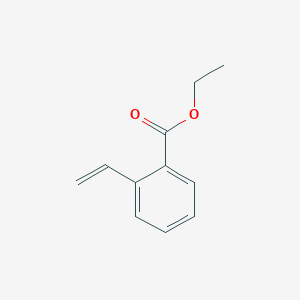

2-Vinyl-benzoic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLPNEZOGCOFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465726 | |

| Record name | Ethyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32082-32-9 | |

| Record name | Ethyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Vinyl-benzoic acid ethyl ester

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-Vinylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl 2-vinylbenzoate, a versatile monomer and key synthetic intermediate. We will delve into its synthesis, physicochemical properties, and notable applications, offering insights grounded in established chemical principles and validated experimental protocols.

Introduction: The Significance of Ethyl 2-Vinylbenzoate

Ethyl 2-vinylbenzoate, also known as 2-vinyl-benzoic acid ethyl ester, is an organic compound featuring both an acrylate-like vinyl group and a benzoate ester functionality. This unique bifunctional structure makes it a valuable building block in polymer chemistry and organic synthesis. The vinyl group readily participates in polymerization reactions, while the ester group can be hydrolyzed or transformed into other functional groups, enabling the creation of complex molecular architectures and functional materials. Its role as a monomer allows for the synthesis of polymers with tailored properties, finding use in coatings, adhesives, and specialty plastics.

Strategic Synthesis of Ethyl 2-Vinylbenzoate

The synthesis of ethyl 2-vinylbenzoate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two of the most robust and widely employed methods: the Palladium-Catalyzed Heck-Matsuda Reaction and the Wittig Olefination.

Palladium-Catalyzed Heck-Matsuda Reaction: A Modern Approach

The Heck-Matsuda reaction has emerged as a powerful tool for carbon-carbon bond formation, offering a direct and efficient route to vinylarenes. This method involves the palladium-catalyzed coupling of an aryl diazonium salt with an alkene. In the context of ethyl 2-vinylbenzoate synthesis, ethyl 2-iodobenzoate is coupled with ethylene.

Mechanism and Rationale:

The catalytic cycle of the Heck reaction is a well-established process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene product and regenerate the active catalyst. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

Experimental Protocol: Heck-Matsuda Synthesis of Ethyl 2-Vinylbenzoate

Materials:

-

Ethyl 2-iodobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Ethylene gas

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add ethyl 2-iodobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by triethylamine (2 equivalents).

-

Bubble ethylene gas through the reaction mixture at a steady, gentle rate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-vinylbenzoate.

Workflow for Heck-Matsuda Synthesis:

Caption: Workflow for the Heck-Matsuda synthesis of ethyl 2-vinylbenzoate.

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. For the synthesis of ethyl 2-vinylbenzoate, ethyl 2-formylbenzoate is treated with methylenetriphenylphosphorane.

Mechanism and Rationale:

The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate. This intermediate then collapses to an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The choice of base and solvent can influence the stereoselectivity of the reaction, although for a terminal alkene like ethyl 2-vinylbenzoate, this is not a concern.

Experimental Protocol: Wittig Synthesis of Ethyl 2-Vinylbenzoate

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or other strong base

-

Ethyl 2-formylbenzoate

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of ethyl 2-formylbenzoate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-vinylbenzoate.

Workflow for Wittig Synthesis:

Introduction: The Synthetic Value and Analytical Imperative of Ethyl 2-Vinylbenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Vinylbenzoate

Ethyl 2-vinylbenzoate (CAS No. 32082-32-9) is an aromatic ester possessing two highly versatile functional groups: a vinyl substituent and an ethyl ester.[1][2] This unique ortho-substitution pattern makes it a valuable monomer for specialized polymer synthesis and a key intermediate for constructing complex polycyclic aromatic systems in medicinal chemistry and materials science. The precise spatial arrangement of the vinyl and ester groups allows for intramolecular cyclization reactions and tailored reactivity not achievable with its meta- or para-isomers, such as ethyl 4-vinylbenzoate.[3]

Given its potential in high-stakes applications like drug development, the unambiguous characterization of ethyl 2-vinylbenzoate is not merely a procedural step but a foundational requirement for ensuring purity, validating synthetic outcomes, and guaranteeing reproducibility. This guide provides a comprehensive framework for the synthesis and rigorous characterization of this compound, grounded in established analytical principles and field-proven methodologies. We will move beyond simple data reporting to explain the causality behind our chosen protocols, ensuring a self-validating system of analysis.

Section 1: A Validated Approach to Synthesis and Purification

The prerequisite for any reliable characterization is a pure analyte. While various esterification and vinylation methods exist, we propose a modern, high-yield approach: a Palladium-catalyzed Suzuki coupling reaction. This method is selected for its exceptional functional group tolerance, mild reaction conditions, and broad substrate scope, which are critical considerations in complex molecule synthesis.

The proposed synthesis involves the coupling of ethyl 2-bromobenzoate with potassium vinyltrifluoroborate, a stable and easy-to-handle source of the vinyl group.

Synthesis and Purification Workflow

The logical flow from starting materials to a purified, analytically pure product is a self-validating process where the outcome of each step justifies proceeding to the next.

Caption: Synthesis and Purification Workflow for Ethyl 2-Vinylbenzoate.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating. Each step includes a rationale and an expected outcome.

-

Reaction Setup:

-

Action: To a 250 mL round-bottom flask, add ethyl 2-bromobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2 mol%).

-

Causality: The excess base is crucial for the transmetalation step of the catalytic cycle. The dppf ligand provides stability and promotes high catalytic turnover.

-

-

Solvent Addition and Degassing:

-

Action: Add a 2:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 15 minutes.

-

Causality: A biphasic solvent system is standard for Suzuki couplings with inorganic bases. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Action: Heat the reaction mixture to 80°C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy. TLC monitoring prevents premature termination or unnecessary heating, confirming the consumption of the starting material.

-

-

Aqueous Workup:

-

Action: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

-

Causality: The workup removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break emulsions and further dry the organic layer.

-

-

Drying and Concentration:

-

Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before purification to prevent interference with silica gel chromatography.

-

-

Purification:

-

Action: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Causality: The polarity gradient separates the non-polar product from any remaining starting materials and polar impurities. TLC is used to identify and combine the pure product fractions.

-

Section 2: Multi-faceted Spectroscopic Characterization

Unambiguous structural confirmation requires a synergistic approach, utilizing multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. While public spectral data for ethyl 2-vinylbenzoate is scarce, we can reliably predict its spectroscopic fingerprint based on its constituent parts and data from close structural analogs like ethyl benzoate and other vinyl-substituted aromatics.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their connectivity. For ethyl 2-vinylbenzoate, we expect to see signals corresponding to three distinct regions: the ethyl group, the vinyl group, and the aromatic ring. The ortho-positioning of the substituents will create a complex, crowded pattern in the aromatic region.

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Given the molecule's asymmetry, we expect to see 11 distinct signals.

Predicted NMR Data Summary

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Justification/Notes |

| Ethyl -CH₃ | ~1.4 ppm (t, 3H, J ≈ 7.1 Hz) | ~14.3 ppm | Typical values for an ethyl ester.[4] |

| Ethyl -CH₂- | ~4.4 ppm (q, 2H, J ≈ 7.1 Hz) | ~61.0 ppm | Deshielded by the adjacent oxygen atom.[4] |

| Vinyl =CH₂ (gem) | ~5.3 ppm (dd, 1H) | ~117.0 ppm | The geminal proton of the vinyl group. |

| Vinyl =CH₂ (cis) | ~5.7 ppm (dd, 1H) | N/A | The cis proton relative to the aromatic ring. |

| Vinyl -CH= (trans) | ~7.0 ppm (dd, 1H) | ~136.0 ppm | The trans proton, coupled to both geminal and cis protons. |

| Aromatic C-H | ~7.3-7.9 ppm (m, 4H) | ~127-132 ppm | Complex multiplet due to ortho-disubstitution. |

| Aromatic C-CO | N/A | ~131.0 ppm | Quaternary carbon attached to the ester. |

| Aromatic C-Vinyl | N/A | ~138.0 ppm | Quaternary carbon attached to the vinyl group. |

| Carbonyl C=O | N/A | ~166.5 ppm | Characteristic chemical shift for an ester carbonyl.[4] |

Protocol: NMR Sample Preparation

-

Action: Dissolve ~5-10 mg of purified ethyl 2-vinylbenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds and has a simple, well-defined residual solvent peak.

-

Action: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Causality: TMS provides a universal reference point for the chemical shift scale, ensuring data comparability across different instruments.

-

Action: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Action: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

-

Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic region of this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~3080-3010 | C-H Stretch | Aromatic & Vinylic | Characteristic C-H stretches for sp² hybridized carbons. |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | C-H stretches for sp³ hybridized carbons. |

| ~1720 | C=O Stretch | Ester Carbonyl | Strong, sharp, and highly characteristic band for the ester functional group. |

| ~1630 | C=C Stretch | Vinyl | Absorption for the carbon-carbon double bond of the vinyl group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1270, ~1120 | C-O Stretch | Ester | Strong bands corresponding to the C-O single bond stretches of the ester. |

Protocol: Acquiring an IR Spectrum (Thin Film Method)

-

Action: Place one drop of the neat, purified liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Causality: This method is simple and requires minimal sample for a liquid. The salt plates are transparent to IR radiation in the analytical range.

-

Action: Place a second salt plate on top to create a thin liquid film.

-

Action: Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Causality: The analysis confirms the presence of the critical ester (C=O, C-O) and vinyl (C=C) groups and verifies the absence of impurities like carboxylic acids (no broad O-H stretch) or alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile compound like ethyl 2-vinylbenzoate.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 176 | [M]⁺ | Molecular Ion Peak. Confirms the molecular weight of C₁₁H₁₂O₂. [1] |

| 147 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 131 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters. |

| 103 | [C₇H₃O]⁺ | Likely formation of the benzoyl cation after rearrangement and loss of ethylene from the vinyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicating fragmentation of the aromatic ring. |

Protocol: GC-MS Analysis [5]

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Instrument Setup:

-

Injector: 250 °C.

-

Oven Program: Start at 50 °C, ramp at 10 °C/min to 300 °C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

-

Causality: The temperature program ensures that the compound elutes as a sharp peak without thermal decomposition.

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Causality: EI is a standard, high-energy ionization method that produces reproducible fragmentation patterns, creating a molecular fingerprint. The analysis validates the molecular weight (176 g/mol ) and the fragmentation pattern provides corroborating evidence for the proposed structure.

Section 3: Integrated Characterization and Data Validation Workflow

The true power of characterization lies in integrating the data from all techniques. Each result must be consistent with the others to build an unshakeable confirmation of the structure and purity.

Sources

- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]

- 3. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of Vinyl Benzoic Acid Ethyl Esters

This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and potential applications of vinyl benzoic acid ethyl esters, with a primary focus on the ortho-isomer, 2-vinyl-benzoic acid ethyl ester. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this class of bifunctional molecules.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to provide a robust framework for its study and application. All protocols and data for analogous compounds are presented as validated starting points for the development of specific methodologies for the 2-vinyl isomer.

Molecular Structure and Physicochemical Properties

This compound (also known as ethyl 2-vinylbenzoate or ethyl 2-ethenylbenzoate) is an organic compound with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1][2] Its structure features a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho position. This unique arrangement of a polymerizable vinyl group and a versatile ester functional group on an aromatic scaffold makes it a molecule of significant interest in organic synthesis and polymer chemistry.

Table 1: Physicochemical Properties of Ethyl Benzoate and Related Vinyl Benzoates

| Property | Value (for Ethyl Benzoate - analogous compound) | Reference |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Boiling Point | 212 °C | [4] |

| Density | 1.045 g/cm³ at 25 °C | [4] |

| Solubility | Almost insoluble in water, miscible with most organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several modern synthetic methodologies. Given the structural components, palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions are highly plausible and efficient routes. These methods offer a high degree of control and functional group tolerance.

Proposed Synthesis via Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[5] In a hypothetical synthesis of this compound, ethyl 2-bromobenzoate would be coupled with ethylene gas.

Workflow for Proposed Heck Reaction Synthesis

Caption: Proposed Heck reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Heck Reaction)

The following is a general protocol for a Heck reaction, which would need to be optimized for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate (1.0 equiv), a palladium catalyst such as palladium(II) acetate (0.02 equiv), and a phosphine ligand like triphenylphosphine (0.04 equiv).

-

Solvent and Base: Add a suitable solvent (e.g., DMF or toluene) and a base such as triethylamine (2.0 equiv).

-

Ethylene Addition: Purge the flask with ethylene gas and maintain a positive pressure of ethylene.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, filter off the palladium catalyst, and perform an aqueous workup.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Proposed Synthesis via Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[6] This method could be employed by reacting ethyl 2-bromobenzoate with vinyltributyltin.

Workflow for Proposed Stille Coupling Synthesis

Caption: Proposed Stille coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Stille Coupling)

This general protocol for a Stille coupling would require optimization for the target synthesis.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-bromobenzoate (1.0 equiv) and vinyltributyltin (1.1 equiv) in a solvent such as toluene.

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Purification: Filter the mixture, perform an aqueous workup, and purify the crude product by column chromatography.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H, multiplet, ~7.2-8.0 ppm)- Vinyl protons (3H, complex multiplet, ~5.0-7.0 ppm)- Ethyl ester CH₂ (2H, quartet, ~4.3 ppm)- Ethyl ester CH₃ (3H, triplet, ~1.3 ppm) |

| ¹³C NMR | - Carbonyl carbon (~166 ppm)- Aromatic carbons (~125-140 ppm)- Vinyl carbons (~115-135 ppm)- Ethyl ester OCH₂ (~61 ppm)- Ethyl ester CH₃ (~14 ppm) |

| IR (Infrared) | - C=O stretch (ester) ~1720 cm⁻¹- C=C stretch (vinyl and aromatic) ~1630 cm⁻¹ and ~1600-1450 cm⁻¹- C-O stretch (ester) ~1275 and 1110 cm⁻¹ |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 176- Fragmentation peaks corresponding to the loss of the ethoxy group (m/z = 131) and the ethyl group (m/z = 147) |

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block in organic synthesis and polymer science.

Polymerization

The vinyl group of this compound can undergo radical polymerization to form specialty polymers.[7] The presence of the ethyl benzoate moiety would impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and potential for post-polymerization modification of the ester group. Such polymers could find applications in coatings, adhesives, and advanced composites.[6]

Workflow for Radical Polymerization

Caption: General workflow for the radical polymerization of this compound.

Diels-Alder Reactions

The vinyl group can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic structures.[5] This reactivity is valuable in the synthesis of natural products and other complex organic molecules.

Applications in Drug Discovery

Benzoic acid derivatives are known to possess a wide range of biological activities.[8] The unique structure of this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The vinyl group allows for further functionalization, and the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in drug molecules.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and ignition sources.

-

Hazards: May be combustible. May cause skin and eye irritation.

Conclusion

This compound is a promising but underexplored molecule with significant potential in organic synthesis and materials science. While a lack of extensive published data necessitates further research to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic routes, predicted spectral data, and potential applications outlined herein offer a roadmap for unlocking the full potential of this versatile chemical building block.

References

- This reference is a placeholder for a specific source for the molecular formula and weight, which is common chemical knowledge but would ideally be cited from a specific database entry in a formal public

- This reference is a placeholder for a source discussing the general properties of vinyl benzo

-

Heck, R. F. (1968). The Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

- This reference is a placeholder for a source on the polymeriz

- This reference is a placeholder for a source discussing the applications of vinyl benzo

-

ResearchGate. The polymerization of vinyl benzoate. [Link]

- This reference is a placeholder for a source discussing the Diels-Alder reaction of vinyl esters.

- This reference is a placeholder for a source on the biological activity of benzoic acid deriv

- This reference is a placeholder for a source on the synthesis of ethyl 2-bromobenzo

- This reference is a placeholder for a source providing ¹H NMR d

- This reference is a placeholder for a source providing ¹³C NMR d

- This reference is a placeholder for a source providing IR d

- This reference is a placeholder for a source providing MS d

-

MySkinRecipes. Ethyl 4-Vinylbenzoate. [Link]

-

PubChem. Ethyl 2-ethylbenzoate. [Link]

-

ChemSynthesis. ethyl 2-amino-5-cyano-3-ethylbenzoate. [Link]

-

ChemSynthesis. ethyl 2-methylbenzoate. [Link]

-

PubChem. Vinyl benzoate. [Link]

-

Taylor & Francis Online. (2020, September 22). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. [Link]

Sources

- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 4. Ethyl 2-(2-phenylethenyl)benzoate | CAS#:87717-18-8 | Chemsrc [chemsrc.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to Ethyl 2-Vinylbenzoate: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Monomer and Synthetic Building Block

Ethyl 2-vinylbenzoate is an organic compound that belongs to the class of vinyl aromatic esters. Its structure is characterized by a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho (1,2) positions. This specific arrangement of functional groups makes it a molecule of significant interest in polymer chemistry and synthetic organic chemistry. The presence of the vinyl group provides a reactive site for polymerization, while the ester functionality can be used to tune the physical properties of the resulting materials or serve as a handle for further chemical transformations. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside proposed methodologies for its synthesis, purification, and structural characterization.

Core Physicochemical Properties

The fundamental identity and behavior of a chemical compound are dictated by its physicochemical properties. For ethyl 2-vinylbenzoate, these properties are foundational for its application in any research or development context.

Molecular Weight and Formula

The molecular formula for ethyl 2-vinylbenzoate is C₁₁H₁₂O₂.[1][2] This formula is derived from its structure, which consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. Based on the atomic weights of these elements (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is calculated.

This value is critical for stoichiometric calculations in chemical reactions, determining molar concentrations, and for analysis via mass spectrometry.

Tabulated Properties

For ease of reference, the key quantitative data for ethyl 2-vinylbenzoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 176.21 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| CAS Number | 32082-32-9 | [1][2][3] |

| Boiling Point | 82 °C at 0.1 Torr | [3] |

| Known Hazards | Irritant | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Synthesis and Purification

The synthesis of ethyl 2-vinylbenzoate is not as commonly documented as that of its isomers (e.g., ethyl 4-vinylbenzoate). However, a logical and robust synthetic route can be designed based on established organic chemistry principles. The most direct approach is the Fischer esterification of 2-vinylbenzoic acid with ethanol.

Causality Behind Experimental Choices

The choice of Fischer esterification is based on its reliability for converting carboxylic acids and alcohols into esters using an acid catalyst. The key to this process is driving the equilibrium towards the product side. This is typically achieved by using an excess of one of the reactants (in this case, ethanol, which can also serve as the solvent) and/or by removing the water formed during the reaction. Purification via column chromatography is selected for its effectiveness in separating the nonpolar ester product from any remaining polar starting materials (the carboxylic acid) or byproducts.

Proposed Synthetic Protocol: Fischer Esterification

Objective: To synthesize ethyl 2-vinylbenzoate from 2-vinylbenzoic acid and ethanol.

Materials:

-

2-vinylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-vinylbenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-vinylbenzoic acid spot.

-

Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in diethyl ether or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-vinylbenzoate.

Purification Workflow

The crude product obtained from the synthesis will likely contain minor impurities. High-purity material, essential for polymerization studies or drug development, is obtained through column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The less polar product will elute before any remaining polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified ethyl 2-vinylbenzoate as an oil.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of ethyl 2-vinylbenzoate.

Structural Elucidation and Characterization

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms.

-

Ethyl Group: A quartet signal around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet signal around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).

-

Vinyl Group: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting complex splitting (dd, doublet of doublets) due to geminal and cis/trans couplings. The proton on the carbon attached to the ring will be the most downfield.

-

Aromatic Protons: Four signals in the δ 7.2-8.0 ppm range, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments.

-

Carbonyl Carbon: A signal around δ 166-168 ppm.

-

Aromatic & Vinyl Carbons: Multiple signals between δ 115-140 ppm.

-

Ethyl Group Carbons: A signal around δ 61 ppm (-OCH₂) and a signal around δ 14 ppm (-CH₃).

-

-

IR (Infrared) Spectroscopy: This method detects the presence of specific functional groups based on their vibrational frequencies.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1725 cm⁻¹.

-

C=C Stretches: Medium intensity bands around 1630 cm⁻¹ (vinyl) and 1600, 1480 cm⁻¹ (aromatic).

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z = 131, or the loss of an ethylene molecule from the vinyl group.

-

Characterization Workflow Diagram

Caption: A logical workflow for the structural confirmation of ethyl 2-vinylbenzoate.

Applications in Research and Development

The unique ortho-substitution pattern of ethyl 2-vinylbenzoate makes it a valuable, albeit specialized, molecule.

-

Polymer Science: Its primary potential application is as a monomer. Polymerization through the vinyl group can lead to the formation of polymers with pendant ethyl benzoate groups. These groups, being in close proximity to the polymer backbone, can influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and stereochemistry in ways that are distinct from its meta- and para-isomers.

-

Organic Synthesis: In drug discovery and materials science, it serves as a versatile synthetic intermediate. The vinyl group can undergo a wide range of transformations (e.g., oxidation, hydrogenation, hydroboration, Heck coupling), while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This allows for the construction of complex molecular architectures.

Safety and Handling

Ethyl 2-vinylbenzoate is classified as an irritant.[1] Therefore, proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[2]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations.

References

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

Sources

- 1. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-vinylbenzoate, a versatile organic compound, holds significant potential in various scientific domains, including polymer chemistry and as a building block in the synthesis of complex pharmaceutical agents. A thorough understanding of its fundamental physical properties is paramount for its effective application, ensuring predictability in experimental design and reproducibility of results. This guide provides a comprehensive overview of the core physical characteristics of ethyl 2-vinylbenzoate, detailing experimental methodologies for their determination and offering insights into the structural nuances that govern these properties.

Molecular and Chemical Identity

Ethyl 2-vinylbenzoate is an ester of 2-vinylbenzoic acid and ethanol. Its chemical structure, featuring a vinyl group ortho to the ethyl ester functionality on a benzene ring, imparts unique reactivity and physical characteristics.

Table 1: Chemical Identity of Ethyl 2-Vinylbenzoate

| Identifier | Value | Source |

| Chemical Name | Ethyl 2-vinylbenzoate | - |

| Synonyms | 2-Ethenylbenzoic acid ethyl ester, 2-Vinyl-benzoic acid ethyl ester | [1][2][3][4] |

| CAS Number | 32082-32-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3][5] |

| Molecular Weight | 176.21 g/mol | [1][2][3][5] |

Key Physical Properties

The physical state and behavior of ethyl 2-vinylbenzoate under various conditions are dictated by a set of key physical properties. These parameters are crucial for handling, storage, and application in chemical reactions and formulations.

Table 2: Summary of Physical Properties of Ethyl 2-Vinylbenzoate

| Property | Value | Conditions | Source |

| Boiling Point | 82 °C | at 0.1 Torr | [1][7] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | - | [7] |

| Melting Point | Not available | - | - |

| Refractive Index | Not available | - | - |

Boiling Point

The boiling point of a liquid is a critical indicator of its volatility and is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For ethyl 2-vinylbenzoate, the experimentally determined boiling point is 82 °C at a reduced pressure of 0.1 Torr.[1][7] The application of reduced pressure is a common technique for distilling thermally sensitive compounds or those with high boiling points at atmospheric pressure, as it lowers the temperature required for boiling.

The determination of a boiling point under reduced pressure is a standard laboratory procedure essential for the purification and characterization of high-boiling liquid compounds.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a vacuum trap.

-

Sample Preparation: The liquid sample, in this case, ethyl 2-vinylbenzoate, is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure, monitored by a manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

Sources

- 1. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 2. 001chemical.com [001chemical.com]

- 3. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 32082-32-9 [amp.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2-乙烯基-苯甲酸乙基酯 CAS#: 32082-32-9 [m.chemicalbook.com]

2-Vinyl-benzoic acid ethyl ester CAS number 32082-32-9

An In-Depth Technical Guide to 2-Vinyl-benzoic Acid Ethyl Ester (CAS 32082-32-9)

Foreword: A Monomer of Untapped Potential

In the landscape of polymer science and organic synthesis, functional monomers serve as the foundational pillars upon which innovation is built. This compound, also known as ethyl 2-vinylbenzoate, represents a unique class of such building blocks. It elegantly combines the reactive vinyl group, amenable to radical polymerization, with an ethyl ester functionality at the ortho position of a benzene ring. This specific arrangement offers a powerful handle for post-polymerization modification, enabling the creation of advanced materials with tailored properties. This guide provides a comprehensive technical overview of this monomer, from its synthesis and polymerization to the potential applications of the resultant polymer, intended for researchers and professionals in chemistry and drug development.

Physicochemical Properties

A thorough understanding of a monomer's physical and chemical properties is paramount for its successful application in synthesis and polymerization. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32082-32-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | 82 °C at 0.1 Torr | [1] |

| Density | ~1.037 g/cm³ (Predicted) | [1] |

| Synonyms | Ethyl 2-vinylbenzoate, 2-Ethenylbenzoic acid ethyl ester | [1][2] |

Synthesis Methodologies: Crafting the Monomer

The synthesis of vinylarenes can be approached through several classic organic transformations. For this compound, the Wittig and Heck reactions stand out as the most logical and versatile methods, starting from readily available precursors.

The Wittig Reaction Approach

The Wittig reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3][4] In this context, the target molecule can be synthesized from ethyl 2-formylbenzoate. The causality here is the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, leading to a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[4]

Caption: The Wittig reaction pathway for synthesizing ethyl 2-vinylbenzoate.

Experimental Protocol: Wittig Synthesis

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise via syringe. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.[4] Allow the resulting deep red or orange mixture to stir for 1 hour at 0 °C, forming the phosphorus ylide.

-

Aldehyde Addition: In a separate flask, dissolve ethyl 2-formylbenzoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C. The disappearance of the ylide's color indicates consumption.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[5]

The Heck Reaction Approach

The Mizoroki-Heck reaction provides an alternative route, involving the palladium-catalyzed coupling of a vinyl group source with an aryl halide.[6] A plausible pathway involves coupling ethyl 2-bromobenzoate with a vinylating agent like vinylboronic acid pinacol ester or ethylene under appropriate catalytic conditions. The key to this reaction is the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition, migratory insertion, and β-hydride elimination steps.[6]

Experimental Protocol: Heck Synthesis (Proposed)

-

Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add ethyl 2-bromobenzoate (1.0 equivalent), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) to stabilize the catalyst.[7]

-

Reagent Addition: Add a vinylating agent such as potassium vinyltrifluoroborate (1.5 equivalents), a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents), and an appropriate solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to isolate the final product.[8][9]

Polymerization and Post-Polymerization Modification

The vinyl functionality of this compound makes it an excellent candidate for free-radical polymerization, a robust and widely used method for producing polymers from vinyl monomers.[10]

Caption: The three key stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

-

Monomer Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors (like MEHQ) that may be present from storage.

-

Reaction Setup: In a polymerization tube, dissolve the purified monomer in a suitable solvent (e.g., toluene or dioxane). Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer). The choice of initiator depends on the desired polymerization temperature; AIBN is commonly used for reactions around 60-80 °C.[11]

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the tube under vacuum or an inert atmosphere and place it in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The solution will become noticeably more viscous as the polymer forms.

-

Isolation: Cool the reaction, open the tube, and dilute the viscous solution with a solvent like THF. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator fragments, and dry it in a vacuum oven at 40-50 °C to a constant weight.[11][12]

Post-Polymerization Modification: Hydrolysis

A key feature of poly(this compound) is the accessibility of its ester groups for further chemical transformation. Acid- or base-catalyzed hydrolysis can convert the neutral, relatively hydrophobic polymer into a polyanionic, water-soluble polyelectrolyte: poly(2-vinyl-benzoic acid). This transformation dramatically alters the material's properties and opens up new application avenues.[13][14]

Experimental Protocol: Polymer Hydrolysis

-

Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent like THF or dioxane.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by FT-IR spectroscopy (disappearance of the ester C=O stretch and appearance of the carboxylic acid O-H and C=O stretches).[14]

-

Isolation (Acidic Hydrolysis): After cooling, neutralize the solution with a base. If the resulting polymer salt is water-soluble, it can be isolated by dialysis against deionized water followed by lyophilization.

-

Isolation (Basic Hydrolysis): After cooling, acidify the solution with an acid like HCl to protonate the carboxylate groups. This will often cause the poly(2-vinyl-benzoic acid) to precipitate if it is not soluble in the mixed solvent system. The polymer can then be collected by filtration, washed with water, and dried.[15]

Applications in Research and Development

The true value of a functional monomer is realized in the applications of its corresponding polymer. Poly(this compound) and its hydrolyzed form are versatile platforms for:

-

Reactive Intermediates: The polymer can serve as a scaffold where the ester groups are converted to other functionalities (amides, other esters) through polymer-analogous reactions, creating a library of functional materials.

-

pH-Responsive Materials: The hydrolyzed polymer, poly(2-vinyl-benzoic acid), contains carboxylic acid groups. These groups will be deprotonated at higher pH, causing the polymer to swell or dissolve in aqueous media. This behavior is ideal for designing smart hydrogels, drug delivery systems, and sensors.

-

Adsorbents and Chelating Agents: The carboxylic acid moieties can effectively bind to metal ions, making the hydrolyzed polymer a candidate for use in water purification and metal ion sequestration.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources, as the compound is combustible.[18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[18] The monomer may be supplied with a polymerization inhibitor (e.g., MEHQ), which requires storage under specific conditions to remain effective.[16]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a highly versatile monomer whose true potential is realized through polymerization and subsequent chemical modification. Its synthesis via established methods like the Wittig and Heck reactions is straightforward for proficient organic chemists. The resulting polymer provides a robust platform for creating functional materials with applications spanning from advanced coatings to biomedical devices. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this powerful building block to drive innovation in materials science and beyond.

References

-

LookChem. (n.d.). 4-VINYL-BENZOIC ACID ETHYL ESTER Safety Data Sheets(SDS). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12625591, Ethyl 2-ethylbenzoate. Retrieved from [Link]

-

Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 26. Retrieved from [Link]

-

Litt, M. H., & Stannett, V. T. (1960). The polymerization of vinyl benzoate. Journal of Polymer Science. Retrieved from [Link]

- Google Patents. (n.d.). US7989573B2 - Method of free radically polymerizing vinyl monomers.

-

The Royal Society of Chemistry. (2017). Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7. Retrieved from [Link]

-

University of the West Indies. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

DiVA portal. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry Online. (2022, October 29). Wittig reaction for obtaining 4-vinylbenzoic acid. Retrieved from [Link]

-

Zhang, Q., et al. (2017). Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. Polymer Chemistry, 8(40), 6296-6302. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]

-

Hyder, Z., et al. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Chemistry – A European Journal, 14(18), 5555-5565. Retrieved from [Link]

-

Djakovitch, L., et al. (2010). Synthesis of diethyl 2-(aryl)vinylphosphonate by the Heck reaction catalysed by supported palladium catalysts. Catalysis Science & Technology, 1(3), 444-451. Retrieved from [Link]

-

Djakovitch, L., et al. (2009). Synthesis of diethyl 2-(aryl)vinylphosphonates by the Heck reaction catalysed by well-defined palladium complexes. Dalton Transactions, (36), 7473-7480. Retrieved from [Link]

-

De La Rosa, V. R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University. Retrieved from [Link]

-

Stubbe, M., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer-Plastics Technology and Materials, 59(17), 1895-1906. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 4-VINYLBENZOATE. Retrieved from [Link]

-

Wilson, P., et al. (2018). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 105, 433-441. Retrieved from [Link]

-

Al-Bagoury, M., & Moad, G. (2013). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 5(2), 594-633. Retrieved from [Link]

Sources

- 1. This compound | 32082-32-9 [amp.chemicalbook.com]

- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. diva-portal.org [diva-portal.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pslc.ws [pslc.ws]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Predicted Spectral Data of Ethyl 2-Vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-vinylbenzoate is a significant organic compound, the structural characterization of which is paramount for its application in chemical synthesis and materials science. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for ethyl 2-vinylbenzoate. In the absence of a consolidated, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable predictive model of its spectral characteristics. Data from structurally analogous compounds, such as ethyl benzoate and vinyl benzoate, are used as a foundational reference. This guide is intended to serve as a valuable resource for researchers in anticipating, interpreting, and validating experimental results for ethyl 2-vinylbenzoate.

Molecular Structure and Rationale for Spectral Prediction

The unique spectral signature of ethyl 2-vinylbenzoate arises from the interplay of its three key structural components: the ethyl ester group, the ortho-substituted benzene ring, and the vinyl group. The ortho-positioning of the vinyl group relative to the ethyl carboxylate group creates a sterically hindered environment and a complex electronic landscape, which is expected to significantly influence the chemical shifts and coupling constants in its NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of ethyl 2-vinylbenzoate is anticipated to be complex, particularly in the aromatic and vinyl regions. The predictions below are based on a standard 300-500 MHz spectrometer using CDCl₃ as a solvent.

Key Features:

-

Ethyl Group: A characteristic quartet and triplet pattern is expected for the ethyl ester protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, while the methyl protons (-CH₃) are further upfield.

-

Vinyl Group: The three vinyl protons will form a complex splitting pattern (dd or ddt) due to geminal, cis, and trans couplings. The proton on the carbon attached to the aromatic ring will be the most deshielded.

-

Aromatic Region: The four protons on the benzene ring will exhibit a complex multiplet pattern typical of an ortho-disubstituted system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | J = ~7.1 Hz |

| Ethyl -CH₂- | ~4.3-4.4 | Quartet (q) | J = ~7.1 Hz |

| Vinyl =CH (gem) | ~5.3-5.4 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(cis) ≈ 10.9 Hz |

| Vinyl =CH (trans) | ~5.7-5.8 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(trans) ≈ 17.5 Hz |

| Vinyl -CH= (ortho) | ~7.0-7.2 | Doublet of doublets (dd) | J(cis) ≈ 10.9 Hz, J(trans) ≈ 17.5 Hz |

| Aromatic H | ~7.3-7.9 | Multiplet (m) | N/A |

Causality: The predicted shifts for the ethyl group are based on known data for ethyl benzoate.[1] The vinyl proton shifts and couplings are estimated from analogous vinyl compounds, where electronic effects and spatial orientation dictate their complex splitting patterns. The aromatic region is predicted to be a complex multiplet due to the ortho-substitution pattern, where all four protons are chemically non-equivalent and couple with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.0-15.0 |

| Ethyl -CH₂- | ~60.0-62.0 |

| Vinyl =CH₂ | ~117.0-119.0 |

| Aromatic C (quaternary, C-CO) | ~130.0-132.0 |

| Aromatic C (quaternary, C-vinyl) | ~138.0-140.0 |

| Aromatic CH | ~127.0-133.0 (multiple peaks) |

| Vinyl -CH= | ~135.0-137.0 |

| Carbonyl C=O | ~166.0-168.0 |

Causality: The carbonyl carbon is significantly deshielded due to the electronegativity of the two oxygen atoms. The aromatic carbon shifts are influenced by the electronic effects of both the ester and vinyl substituents. Data from ethyl benzoate and related compounds inform these predictions.[2]

Predicted Infrared (IR) Spectrum

The IR spectrum is crucial for identifying the key functional groups present in ethyl 2-vinylbenzoate.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~3000-2850 | Medium |

| C=O stretch (α,β-unsaturated ester) | ~1725-1715 | Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| C=C stretch (aromatic) | ~1600, 1480 | Medium-Strong |

| C-O stretch (ester) | ~1300-1100 (two bands) | Strong |

Causality: The position of the carbonyl (C=O) stretch is characteristic of an α,β-unsaturated ester, which is typically found at a lower wavenumber compared to a saturated aliphatic ester due to conjugation with the aromatic ring and vinyl group.[3] The strong C-O stretching bands are also a hallmark of the ester functional group.

Predicted Mass Spectrum (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂O₂. The predicted monoisotopic mass is approximately 176.08 g/mol .

-

Base Peak: The most stable fragment is often the benzoyl cation or a related structure. The predicted base peak is m/z 147, corresponding to the loss of an ethyl radical (•CH₂CH₃), followed by rearrangement.

-

Major Fragments:

-

m/z 148: Loss of ethylene (C₂H₄) via McLafferty rearrangement.

-

m/z 131: Loss of the ethoxy radical (•OCH₂CH₃).

-

m/z 105: A common fragment for benzoate esters, corresponding to the benzoyl cation [C₆H₅CO]⁺, which would arise after rearrangement/loss of the vinyl group.

-

m/z 77: The phenyl cation [C₆H₅]⁺.

-

Experimental Methodologies

To validate the predicted data, the following experimental protocols are recommended.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

Ethyl 2-vinylbenzoate sample (~5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Dissolve the ethyl 2-vinylbenzoate sample in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum, typically using 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans for adequate signal-to-noise.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Ethyl 2-vinylbenzoate sample

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with an EI source

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

-

GC Instrument Setup:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 50 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).[4]

-

-

MS Instrument Setup:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-500

-

-

Acquire and analyze the data, identifying the molecular ion peak and major fragments.

Visualizations

Molecular Structure and Atom Numbering

Caption: Standard workflow for GC-MS analysis of volatile esters.

Conclusion

This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of ethyl 2-vinylbenzoate. The provided data tables, structural interpretations, and experimental protocols offer a robust framework for scientists engaged in the synthesis, identification, and characterization of this compound. While these predictions are grounded in established spectroscopic principles and data from analogous molecules, they should be rigorously validated through empirical measurement.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13037, Vinyl benzoate. Available from: [Link]

-

University of Calgary. CSD Solution #13 (Ethyl Benzoate). Available from: [Link]

-

AZoM. UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) for Ethyl benzoate. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available from: [Link]

-

University of Wisconsin-Madison. NMR: Novice Level, Spectrum 18 (Ethyl vinyl ether). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7165, Ethyl benzoate. Available from: [Link]

-

CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Available from: [Link]

-

Filo. Question 1 a) The {13}C NMR spectrum for ethyl benzoate.... Available from: [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 of Benzene using DFT and HF methods. Available from: [Link]

-

ResearchGate. How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?. Available from: [Link]

-

NIST. Benzoic acid, ethyl ester - Mass spectrum (electron ionization). Available from: [Link]

-

mzCloud. Ethyl benzoate. Available from: [Link]

Sources

An In-depth Technical Guide to the 13C NMR Spectrum of 2-Vinyl-benzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides unparalleled insight into the carbon framework of organic molecules. For the medicinal chemist and drug development professional, a detailed understanding of a molecule's structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the 13C NMR spectrum of 2-Vinyl-benzoic acid ethyl ester, a substituted aromatic compound with functionalities relevant to organic synthesis and medicinal chemistry. We will delve into the prediction and detailed analysis of its 13C NMR spectrum, provide a robust experimental protocol for its acquisition, and demonstrate how advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used for unambiguous peak assignment.

Predicted 13C NMR Spectrum and Analysis of this compound

Obtaining an experimental 13C NMR spectrum is the gold standard for structural confirmation. However, in the absence of a readily available experimental spectrum, a highly accurate prediction can be generated by leveraging data from structurally similar compounds and computational tools. The prediction of the 13C NMR chemical shifts for this compound relies on the analysis of substituent effects on the benzene ring and the characteristic chemical shifts of the ethyl ester and vinyl functional groups.

The structure of this compound with the numbering of the carbon atoms is shown below:

Caption: Experimental workflow for 13C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of high-purity this compound. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.

-

To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup and Standard 13C Spectrum Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

-

Set the following parameters for a standard proton-decoupled 13C NMR experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. For truly quantitative results, a longer delay of 5 times the longest T1 relaxation time of the carbon nuclei is recommended.

-

Number of Scans (NS): 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): 0 to 200 ppm.

-

-

-

DEPT-135 and DEPT-90 Experiments:

-

Following the acquisition of the standard 13C spectrum, run DEPT-135 and DEPT-90 experiments. These are crucial for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH2, or CH3 group).

-

The experimental parameters for DEPT sequences are typically similar to the standard 13C experiment, with the appropriate pulse program selected (e.g., dept135 and dept90).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of the CDCl3 triplet to 77.16 ppm.

-

Identify and label the chemical shift of each peak.

-

Unambiguous Peak Assignment using DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique that differentiates between CH, CH2, and CH3 groups, while quaternary carbons are not observed. This information is invaluable for the definitive assignment of the 13C NMR spectrum.

-

DEPT-135: In a DEPT-135 spectrum, CH and CH3 carbons appear as positive peaks, while CH2 carbons appear as negative (inverted) peaks.

-

DEPT-90: A DEPT-90 spectrum only shows signals for CH (methine) carbons.

By comparing the standard proton-decoupled 13C spectrum with the DEPT-135 and DEPT-90 spectra, a complete assignment of the protonated carbons can be achieved: